3'-propyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Overview
Description
3'-propyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis of Quinazolinones
Research demonstrates the environmentally friendly synthesis of spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one derivatives through "Dry" and "Wet" green synthesis methods. These methods utilize aqueous or solventless conditions for spiro-cyclization, offering up to 99% yield without the need for catalysts or co-solvents, showcasing an efficient and eco-friendly approach to synthesizing these compounds (Miklós & Fülöp, 2010).
Biological Activity
Another study synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showing significant anti-monoamine oxidase and antitumor activities. This research illustrates the potential therapeutic applications of these compounds in treating various diseases (Markosyan et al., 2015).
Organocatalytic Cascade Reaction Synthesis
A concise organocatalytic method for synthesizing novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation demonstrates the chemical flexibility and synthetic accessibility of these compounds. This approach highlights their potential for further functionalization and application in diverse chemical contexts (Ramesh et al., 2017).
Molecular Modeling and Cytotoxic Activity
Spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives were designed as PARP-1 inhibitors through molecular docking studies. Selected derivatives exhibited promising anti-proliferative activity against human breast carcinoma cell lines, suggesting their potential as cancer therapeutic agents (Amin et al., 2013).
Synthesis and Reaction Studies
Research on the synthesis and reactions of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes] developed methods for producing acyl and diacyl derivatives, further expanding the chemical repertoire of these compounds for potential pharmacological testing (Markosyan et al., 2021).
Properties
IUPAC Name |
3-propylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-12-18-15(19)13-8-4-5-9-14(13)17-16(18)10-6-3-7-11-16/h4-5,8-9,17H,2-3,6-7,10-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTBSCMTMGMSOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC13CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.